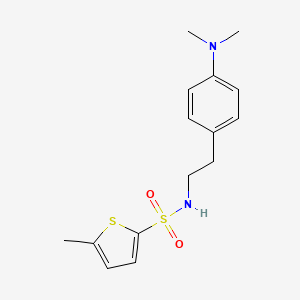

N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-5-methylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2S2/c1-12-4-9-15(20-12)21(18,19)16-11-10-13-5-7-14(8-6-13)17(2)3/h4-9,16H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPADOQRXQUANLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-(dimethylamino)phenethylamine with 5-methylthiophene-2-sulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonamide group can act as a hydrogen bond acceptor. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Thiophene-sulfonamide derivatives (as in the target compound) are less represented in the evidence compared to benzimidazole or quinoline-based analogs.

- The phenethylamine backbone in the target compound shares structural parallels with psychoactive phenethylamines (e.g., MMDA in ), though the sulfonamide substitution likely redirects its pharmacological profile toward antimicrobial or anti-inflammatory applications .

Pharmacological Properties

- Antimicrobial Activity: Compounds with dimethylamino and sulfonamide groups, such as those in , exhibit moderate to strong antitubercular activity (MIC values ranging from 3.12–25 µg/mL). The nitro-substituted derivative 5b showed the highest potency, suggesting electron-withdrawing groups enhance activity against M. tuberculosis .

- Enzyme Interaction: Quinoline derivatives with dimethylamino side chains (e.g., ) are frequently designed to inhibit cytochrome P450 or microbial enzymes, though specific data are lacking here .

- Sulfoximine Derivatives: Compounds like 9 () are synthetic intermediates for sulfoximine-based drugs, which are emerging in antiviral research. The dimethylamino group may enhance solubility or target binding .

Biological Activity

N-(4-(dimethylamino)phenethyl)-5-methylthiophene-2-sulfonamide, a compound with a unique structure combining a thiophene ring, a sulfonamide group, and a dimethylamino group, has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and comparisons with similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition disrupts metabolic pathways critical for cellular function.

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits significant antimicrobial properties, potentially acting against pathogens through enzyme inhibition or disruption of metabolic processes.

Antimicrobial Properties

Research has indicated that this compound has notable antimicrobial activity. A study reported its effectiveness against various bacterial strains, showcasing its potential as an antibacterial agent. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential. It was found to induce apoptosis in cancer cell lines such as MDA-MB-231, with studies showing a 22-fold increase in annexin V-FITC positive cells compared to controls . This suggests that the compound may interfere with cancer cell survival mechanisms.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| Articaine | Thiophene | Moderate | None reported |

| Compound 4e | Aryl Sulfonamide | High | Significant |

The comparison indicates that while other thiophene derivatives like articaine have limited antimicrobial activity, this compound shows promising results in both antimicrobial and anticancer domains .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities of this compound:

- Antimicrobial Efficacy Study: A study evaluated the compound's efficacy against various bacterial strains, revealing significant inhibition rates and suggesting potential therapeutic applications in treating bacterial infections .

- Apoptosis Induction in Cancer Cells: Research involving MDA-MB-231 cells demonstrated that the compound could significantly increase apoptotic cell death, indicating its potential use in cancer therapy .

- Mechanistic Studies: Investigations into the mechanism revealed that the compound could disrupt key metabolic pathways essential for pathogen survival and cancer cell proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.